1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol
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Overview
Description
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a trifluoroethane diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol typically involves the reaction of 2-chloropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the trifluoroethane diol moiety.
Trifluoroethanol: Shares the trifluoroethane group but lacks the chloropyridine ring.
Pyridine Derivatives: Various substituted pyridines with different functional groups and properties
Uniqueness
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethane-1,1-diol is unique due to the combination of the chloropyridine ring and the trifluoroethane diol moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Properties
CAS No. |
1057657-65-4 |
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Molecular Formula |
C7H5ClF3NO2 |
Molecular Weight |
227.57 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11/h1-3,13-14H |
InChI Key |
VHJBOJUAPIXNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
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